4-Hydroxy-4'-iodobiphenyl

Descripción general

Descripción

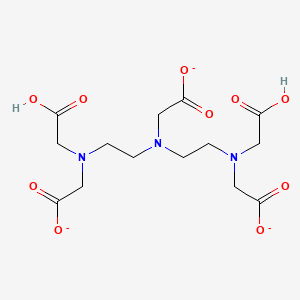

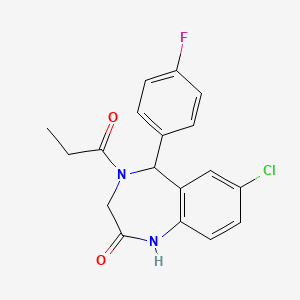

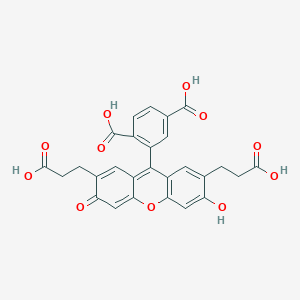

4-Hydroxy-4’-iodobiphenyl is an organic compound with the molecular formula C12H9IO . It is a white crystalline solid with a relatively low melting and boiling point . It is soluble in organic solvents such as ethanol, acetone, and dichloromethane, but insoluble in water .

Synthesis Analysis

A common method of synthesizing 4-Hydroxy-4’-iodobiphenyl involves reacting 2-iodophenylacetone with phenol under alkaline conditions . The specific synthesis pathway can be adjusted based on actual needs .Molecular Structure Analysis

The molecular weight of 4-Hydroxy-4’-iodobiphenyl is 296.10 g/mol . The InChI key is WJXIAMCDWSUSEI-UHFFFAOYSA-N . The canonical SMILES is C1=CC(=CC=C1C2=CC=C(C=C2)I)O .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 4-Hydroxy-4’-iodobiphenyl .Physical And Chemical Properties Analysis

4-Hydroxy-4’-iodobiphenyl has a density of 1.689±0.06 g/cm3 (Predicted), a melting point of 117-119°C, and a boiling point of 367.1±25.0 °C (Predicted) . The flash point is 175.8°C . The vapor pressure is 6.64E-06mmHg at 25°C . The refractive index is 1.672 . The acidity coefficient is 9.65±0.26 (Predicted) .Aplicaciones Científicas De Investigación

Antifouling Agent

4-Hydroxy-4’-iodobiphenyl has been identified as a useful antifouling agent . Antifouling agents are substances that prevent the accumulation of microorganisms, plants, algae, and animals on wetted surfaces. This application is particularly relevant in marine industries, where biofouling can significantly impact the performance and durability of various structures, such as ship hulls and underwater pipelines.

Propiedades

IUPAC Name |

4-(4-iodophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXIAMCDWSUSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366398 | |

| Record name | 4-Hydroxy-4'-iodobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-4'-iodobiphenyl | |

CAS RN |

29558-78-9 | |

| Record name | 4-Hydroxy-4′-iodobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29558-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-4'-iodobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the metabolic pathways of 4-hydroxy-4'-iodobiphenyl in a biological system?

A1: Research using [125I]-4-iodobiphenyl as a model compound in rats has shed light on the metabolic fate of 4-hydroxy-4'-iodobiphenyl []. The study demonstrates that this compound undergoes both phase I and phase II metabolism. Key findings include:

Q2: How can 4-hydroxy-4'-iodobiphenyl be used in the development of molecular systems for studying electron spin interactions?

A2: 4-Hydroxy-4'-iodobiphenyl serves as a crucial building block in the synthesis of complex polyradical systems with controlled inter-spin distances []. Its utility stems from the ability to undergo further reactions at both the hydroxyl and iodo groups, allowing for its incorporation into larger molecular architectures. The hydroxyl group can be readily esterified with carboxylic acid-functionalized stable radicals, such as nitroxides. By employing carefully designed synthetic strategies, researchers have successfully synthesized biradicals, triradicals, and even a tetraradical using 4-hydroxy-4'-iodobiphenyl as a key component. These model systems hold promise for investigating multi-spin effects in pulsed EPR distance measurements, providing valuable insights into electron spin interactions over nanometer distances.

Q3: Can 4-hydroxy-4'-iodobiphenyl be used to enhance the sensitivity of chemiluminescence-based assays?

A3: Yes, 4-hydroxy-4'-iodobiphenyl (HIOP) has demonstrated significant potential as an enhancer for the luminol-H2O2-horseradish peroxidase (HRP) chemiluminescence system []. The study revealed that HIOP, when dissolved in dimethylformamide (DMF) at an optimal concentration of 3.2%, significantly increased the relative luminescent intensity (RLU) of the system. Interestingly, the efficacy of HIOP as an enhancer was found to be dependent on the concentration of HRP used in the assay. Specifically, HIOP showcased superior performance within a specific HRP concentration range (25-80 ng/mL) compared to other tested enhancers. This finding highlights the potential of HIOP for improving the sensitivity and performance of chemiluminescence-based analytical methods, particularly those employing HRP within this concentration range.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-2-oxoethyl)thio]-3-morpholin-4-ylquinoxaline](/img/structure/B1225988.png)

![2-Pyridinecarboxylic acid [2-(5-chloro-2-thiophenyl)-2-oxoethyl] ester](/img/structure/B1225995.png)

![2-fluoro-N-[(2-methyl-3-indolylidene)amino]aniline](/img/structure/B1225997.png)

![1H-indazole-3-carboxylic acid [2-(4-nitroanilino)-2-oxoethyl] ester](/img/structure/B1226006.png)

![17-(3-Methoxyphenyl)-15-methyl-13-(4-nitrophenyl)-1,8,11,13,14-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-ol](/img/structure/B1226007.png)

![2-(4-Fluorophenyl)-4-quinolinecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester](/img/structure/B1226008.png)